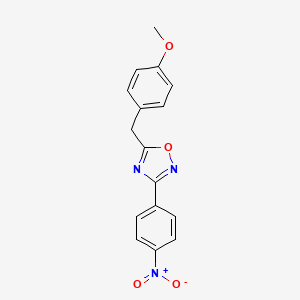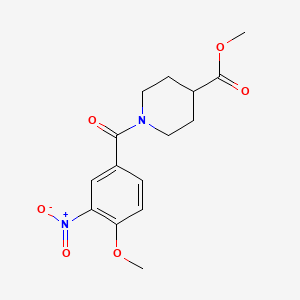![molecular formula C17H17NO3 B5748458 3-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5748458.png)
3-[(4-phenylbutanoyl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-phenylbutanoyl)amino]benzoic acid is a chemical compound that is commonly known as fenbufen. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is used to treat pain, inflammation, and fever. Fenbufen is synthesized by a complex chemical process and has been extensively researched for its scientific applications.
作用机制
Fenbufen works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, pain perception, and fever. By inhibiting COX, fenbufen reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
Fenbufen has several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. Fenbufen also inhibits platelet aggregation, which can reduce the risk of blood clots. It has also been shown to reduce lipid peroxidation, which is a marker of oxidative stress.
实验室实验的优点和局限性
Fenbufen has several advantages and limitations for lab experiments. It is a potent anti-inflammatory agent that can be used to study the inflammatory response. Fenbufen can also be used to study the effects of COX inhibition on prostaglandin production. However, fenbufen has some limitations. It can be toxic at high doses and can cause gastrointestinal side effects.
未来方向
There are several future directions for research on fenbufen. One area of research is the development of new analogs of fenbufen that have improved efficacy and reduced toxicity. Another area of research is the study of the effects of fenbufen on cancer cells. Fenbufen has been shown to have anti-cancer effects in vitro, and further research is needed to determine its potential as an anti-cancer agent. Additionally, fenbufen has been studied for its effects on Alzheimer's disease, and further research is needed to determine its potential as a treatment for this condition.
Conclusion
In conclusion, fenbufen is a chemical compound that has been extensively researched for its scientific applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. Fenbufen works by inhibiting the enzyme cyclooxygenase, which reduces the production of prostaglandins. Fenbufen has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成方法
Fenbufen is synthesized by the condensation of 4-phenylbutyric acid with anthranilic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified and crystallized to obtain pure fenbufen. The synthesis of fenbufen is a complex chemical process that requires skilled chemists and specialized equipment.
科学研究应用
Fenbufen has been extensively researched for its scientific applications. It has been studied for its anti-inflammatory, analgesic, and antipyretic effects. Fenbufen has been shown to inhibit the production of prostaglandins, which are responsible for inflammation, pain, and fever. It has also been studied for its effects on platelet aggregation, lipid metabolism, and oxidative stress.
属性
IUPAC Name |
3-(4-phenylbutanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16(11-4-8-13-6-2-1-3-7-13)18-15-10-5-9-14(12-15)17(20)21/h1-3,5-7,9-10,12H,4,8,11H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSTYZNTDOOHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5748380.png)
![N-[4-(1-azepanylcarbonyl)phenyl]acetamide](/img/structure/B5748385.png)
![N'-[(cyclohexylacetyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5748393.png)
![2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5748399.png)


![2-fluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5748414.png)

![2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5748442.png)
![6-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5748449.png)


![5-[(2-chlorobenzyl)amino]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5748470.png)
